molecular formula C8H12F3NO3 B8578793 2-[(2,2,2-Trifluoroacetyl)amino]hexanoic acid CAS No. 455-60-7

2-[(2,2,2-Trifluoroacetyl)amino]hexanoic acid

Cat. No. B8578793
Key on ui cas rn: 455-60-7
M. Wt: 227.18 g/mol
InChI Key: IJXFNXFOHXPLNJ-UHFFFAOYSA-N
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Patent
US07759473B2

Procedure details

ω-aminocaproic acid (2.59 g, 19.7 mol) was dissolved in 100 mL methanol, and triethylamine (4.2 mL, 29.9 mmol) and ethyl trifluoroacetate (3.5 mL, 29.5 mmol) were added and agitated for a day and night at room temperature. The reaction solution was poured into 1% by weight hydrochloric acid (100 mL), and extracted once with methylene chloride. The methylene chloride layer was washed once with water and once with a saturated aqueous sodium chloride solution, and then dried and concentrated with anhydrous sodium sulfate to obtain 2.78 g of a crude product.
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:7][CH2:8]N)[CH2:2][CH2:3][C:4]([OH:6])=[O:5].C([N:12](CC)CC)C.[F:17][C:18]([F:25])([F:24])[C:19](OCC)=[O:20].Cl>CO>[F:17][C:18]([F:25])([F:24])[C:19]([NH:12][CH:3]([CH2:2][CH2:1][CH2:7][CH3:8])[C:4]([OH:6])=[O:5])=[O:20]

Inputs

Step One
Name
Quantity
2.59 g
Type
reactant
Smiles
C(CCC(=O)O)CCN
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.5 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitated for a day and night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted once with methylene chloride
WASH
Type
WASH
Details
The methylene chloride layer was washed once with water and once with a saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated with anhydrous sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)NC(C(=O)O)CCCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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